molecular formula C18H21N5O B12191537 Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B12191537
M. Wt: 323.4 g/mol
InChI Key: OHDWKUYULFOHDK-UHFFFAOYSA-N
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Description

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with 4-methoxyphenylhydrazine, followed by cyclization with a suitable pyrimidine precursor under reflux conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific structural features, which confer high selectivity and potency in inhibiting certain protein kinases. This makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article details the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C19H23N5O
  • Molecular Weight : 337.42 g/mol
  • IUPAC Name : this compound

This compound functions primarily as an inhibitor of various kinases involved in cell proliferation and survival. The pyrazolo[4,5-e]pyrimidine scaffold is known for its ability to modulate signaling pathways critical for tumor growth and metastasis.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values :
    • Compound A (similar structure): IC50 = 49.85 µM against A549 lung cancer cells.
    • Compound B (related pyrazole derivative): IC50 = 25 nM against CDK2, indicating strong potential as a cancer therapeutic agent.
CompoundCell LineIC50 (µM)Mechanism of Action
AA54949.85Induces apoptosis
BCDK20.025Inhibits kinase activity
CHeLa7.01Topoisomerase II inhibition

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis. The compound acts by targeting essential enzymes in the bacterial biosynthetic pathways.

  • Case Study :
    • Inhibition of DprE1 enzyme was noted, crucial for cell wall biosynthesis in Mycobacterium tuberculosis, leading to significant reductions in bacterial viability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrazolo Ring System : Essential for binding to target enzymes.
  • Cyclohexyl Group : Contributes to lipophilicity and cellular uptake.
  • Methoxyphenyl Substituent : Enhances selectivity towards specific biological targets.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N5O/c1-24-15-9-7-14(8-10-15)23-18-16(11-21-23)17(19-12-20-18)22-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,19,20,22)

InChI Key

OHDWKUYULFOHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4

Origin of Product

United States

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